molecular formula C7H7ClO5S B2871490 Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate CAS No. 1540919-32-1

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate

Cat. No.: B2871490
CAS No.: 1540919-32-1
M. Wt: 238.64
InChI Key: CHYRQTZSLUSELF-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is a furan-based ester featuring a chlorosulfonyl group at position 4, a methyl group at position 3, and a methyl ester at position 2. This compound is characterized by its reactive chlorosulfonyl moiety, which renders it valuable as an intermediate in organic synthesis, particularly for sulfonamide or sulfonate derivatives. Its structure combines electron-withdrawing (chlorosulfonyl) and electron-donating (methyl) groups, creating a unique electronic profile that influences reactivity and stability.

Properties

IUPAC Name

methyl 4-chlorosulfonyl-3-methylfuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO5S/c1-4-5(14(8,10)11)3-13-6(4)7(9)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYRQTZSLUSELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate typically involves the chlorosulfonation of a furan derivative. One common method is the reaction of 3-methylfuran-2-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control can enhance the safety and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed:

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Derivatives: Formed from the reaction with alcohols.

    Sulfonothioate Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

a) Methyl 4-(Chlorosulfonyl)-3-fluorobenzoate
  • Structure : Benzoate ester with chlorosulfonyl (position 4), fluorine (position 3), and methyl ester (position 1).
  • Key Differences :
    • Ring System : Benzene vs. furan. The aromatic benzene ring offers greater stability but reduced reactivity compared to the oxygen-containing furan ring.
    • Substituent Effects : Fluorine (high electronegativity) at position 3 deactivates the ring more strongly than a methyl group, reducing electrophilic substitution reactivity .
  • Synthesis : Requires 36-hour reflux in MeOH/H₂SO₄, yielding 70% product .
b) Methyl 4-[(Chlorosulfonyl)methyl]benzoate
  • Structure : Chlorosulfonyl group attached to a methyl substituent on a benzoate ring.
  • Key Differences :
    • Chlorosulfonyl Placement : The chlorosulfonyl group is on a methyl side chain rather than directly on the aromatic ring, reducing conjugation and electrophilicity.
    • Physical Properties : Melting point (116–117°C) and molecular weight (248.68 g/mol) differ from the furan analog .
c) Ethyl 5-(4-Chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate
  • Structure : Ethyl ester with chlorophenyl (position 5), chlorosulfonyl (position 4), and methyl (position 2) groups on a furan ring.
  • Key Differences :
    • Ester Group : Ethyl vs. methyl ester, affecting solubility and steric hindrance.
    • Substituent Bulk : The 4-chlorophenyl group introduces steric effects and enhances lipophilicity compared to the simpler methyl group in the target compound .

Functional Group Variations

a) Methyl 5-(Chloromethyl)-3-methylfuran-2-carboxylate
  • Structure : Features a chloromethyl group (position 5) instead of chlorosulfonyl.
  • Key Differences :
    • Reactivity : Chloromethyl is less electrophilic than chlorosulfonyl, making it less reactive in nucleophilic substitutions.
    • Synthesis : Prepared via HCl gas bubbling in DCM with ZnCl₂, achieving 77% yield .
b) Methyl 4-Chloro-3-methylbenzoate
  • Structure : Benzoate with chloro (position 4) and methyl (position 3) groups.
  • Key Differences :
    • Lack of Sulfonyl Group : The absence of sulfonyl limits its utility in sulfonation reactions.
    • Electronic Profile : Chloro is less electron-withdrawing than chlorosulfonyl, altering reaction pathways .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity Features
Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate C₈H₇ClO₅S ~250.65 Not reported High electrophilicity at C4 due to SO₂Cl
Methyl 4-(chlorosulfonyl)-3-fluorobenzoate C₉H₈ClFO₄S 266.67 Not reported Fluorine-induced ring deactivation
Methyl 4-[(chlorosulfonyl)methyl]benzoate C₉H₉ClO₄S 248.68 116–117 Reduced conjugation due to side-chain SO₂Cl
Ethyl 5-(4-chlorophenyl)-4-(chlorosulfonyl)-2-methylfuran-3-carboxylate C₁₅H₁₃Cl₂O₅S 379.23 Not reported Enhanced lipophilicity from chlorophenyl

Biological Activity

Methyl 4-(chlorosulfonyl)-3-methylfuran-2-carboxylate is an organic compound with significant potential in various biological applications due to its unique chemical structure. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is characterized by a furan ring and a chlorosulfonyl group, which contribute to its reactivity and biological properties. The compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, showcasing its importance in medicinal chemistry.

The synthesis of this compound typically involves the chlorosulfonation of 3-methylfuran-2-carboxylic acid using chlorosulfonic acid. This reaction is carried out under controlled conditions to maximize yield and purity. The chlorosulfonyl group is highly electrophilic, making the compound reactive towards nucleophiles, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as amino acids in proteins. This reactivity can lead to modifications that alter protein function, potentially impacting various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antibacterial and antifungal activities. For instance, studies on related sulfonamide derivatives have shown effectiveness against various pathogens, suggesting that this compound may possess similar properties .

Cytotoxicity and Cancer Research

Preliminary studies have suggested that compounds with similar structures may have cytotoxic effects against cancer cell lines. For example, thienopyrimidine derivatives have demonstrated higher cytotoxic activities against human lung and colon cancer cells, indicating a potential for this compound in cancer treatment .

Case Studies

  • Antibacterial Activity : A study on sulfonamide derivatives indicated that certain modifications led to enhanced antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial protein synthesis through covalent modification of essential enzymes .
  • Cytotoxic Effects : In vitro assays revealed that structural analogs could inhibit cell proliferation in human cancer cell lines at micromolar concentrations. The observed effects were attributed to apoptosis induction via caspase-dependent pathways .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundFuran derivativePotential antibacterial and cytotoxic
Methyl 4-(chlorosulfonyl)methylbenzoateBenzoate derivativeAntimicrobial properties
Chlorosulfonyl isocyanateIsocyanate derivativeReactive towards amines

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